3-Bromo-2-fluoro-6-propoxypyridine
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Overview
Description
3-Bromo-2-fluoro-6-propoxypyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of bromine, fluorine, and propoxy groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-propoxypyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-fluoro-6-propoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as column chromatography and recrystallization ensures the isolation of the compound in high purity suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-propoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 3-amino-2-fluoro-6-propoxypyridine derivative, while a Suzuki-Miyaura coupling with a boronic acid would result in a biaryl compound .
Scientific Research Applications
3-Bromo-2-fluoro-6-propoxypyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Agricultural Chemistry: The compound is used in the development of agrochemicals such as herbicides and insecticides.
Material Science: It is employed in the synthesis of advanced materials, including organic semiconductors and polymers.
Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes for biological research.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-propoxypyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity for its target, while the propoxy group may influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-bromopyridine: Similar in structure but lacks the propoxy group, which can affect its reactivity and applications.
3-Bromo-2-fluoro-6-methylpyridine: Contains a methyl group instead of a propoxy group, leading to different chemical and physical properties.
2,6-Difluoropyridine: Lacks the bromine and propoxy groups, making it less versatile in certain chemical reactions.
Uniqueness
3-Bromo-2-fluoro-6-propoxypyridine is unique due to the combination of bromine, fluorine, and propoxy groups on the pyridine ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in various synthetic and research applications. The presence of the propoxy group, in particular, can influence the compound’s solubility, stability, and interactions with other molecules, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-bromo-2-fluoro-6-propoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c1-2-5-12-7-4-3-6(9)8(10)11-7/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRAMUXOTYWETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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